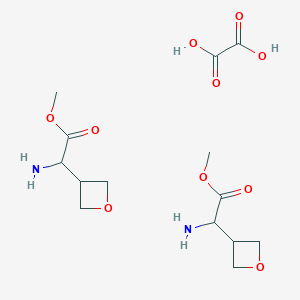
5-Chloro-4-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methylpyridin-3-amine is a chemical compound with the CAS Number: 890092-47-4. It has a molecular weight of 142.59 and its molecular formula is C6H7ClN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 .It should be stored in a dark place, under an inert atmosphere, at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
A series of new imines derived from 2-chloro-5-methylpyridine-3-carbaldehyde were synthesized, highlighting the utility of these compounds in creating biologically active molecules with potential applications as herbicides, fungicides, antiviral, antimicrobial, anticancer, and antitubercular agents, as well as plant growth regulators (Gangadasu, Raju, & Jayathirtha Rao, 2002). This indicates the importance of pyridine derivatives in developing compounds with significant biological activities.
Catalytic Amination
The selective amination of polyhalopyridines, including compounds related to 5-Chloro-4-methylpyridin-3-amine, using a palladium-xantphos complex, showcases a methodology for achieving high yields and excellent chemoselectivity. This process is crucial for synthesizing amino-substituted pyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).
Crystal Structure and Conformational Analysis
Research on compounds structurally related to this compound, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, provides insights into their crystal structure and conformational behavior. Such studies are essential for understanding the physical and chemical properties of these compounds, which can influence their reactivity and interaction with biological targets (Ribet et al., 2005).
Schiff Base and Crown Ether Synthesis
The synthesis of new benzo-15-crown-5 ethers with Schiff base substitutions demonstrates the versatility of pyridine derivatives in forming complex organic structures. These compounds have potential applications in host-guest chemistry, illustrating the broad utility of this compound and its derivatives in synthesizing chemically and biologically relevant molecules (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Fungicidal and Plant Growth Regulatory Activity
A series of aroylthioureas containing the 2-chloro-5-methylpyridine moiety were synthesized and demonstrated fungicidal and plant growth regulatory activities. This application underscores the agricultural significance of compounds derived from or related to this compound, marking their potential in developing new agrochemicals (Liu, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds , suggesting that its targets could be diverse depending on the specific derivative being synthesized.
Mode of Action
5-Chloro-4-methylpyridin-3-amine is a key intermediate in various organic synthesis reactions . It is often used in Suzuki-Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide using a palladium catalyst . In this context, this compound could interact with its targets through the formation of new bonds, leading to the creation of new
Eigenschaften
IUPAC Name |
5-chloro-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCAODBPZRQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890092-47-4 |
Source


|
| Record name | 5-chloro-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)


![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)


![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)

